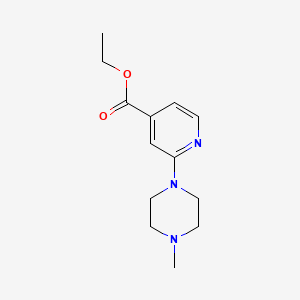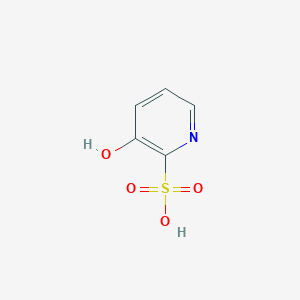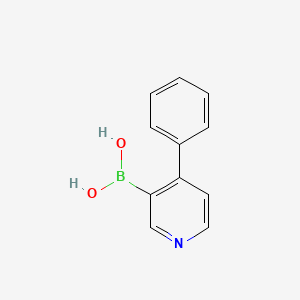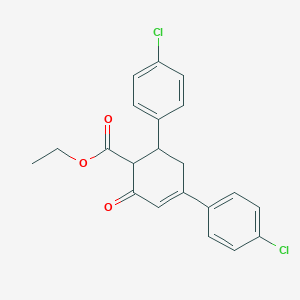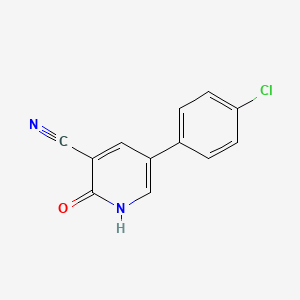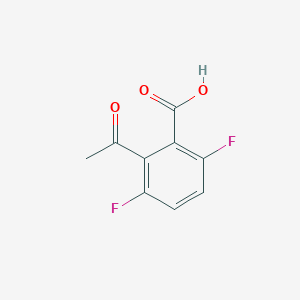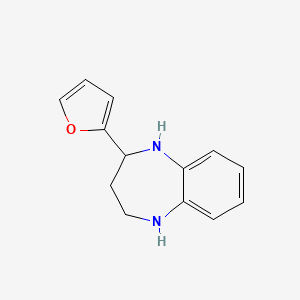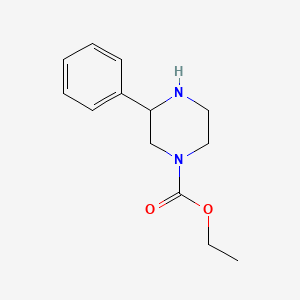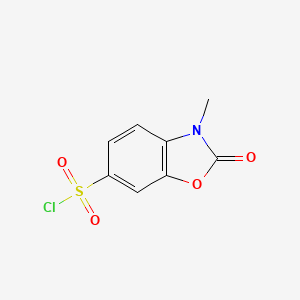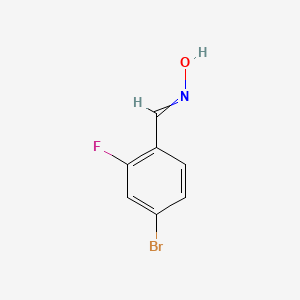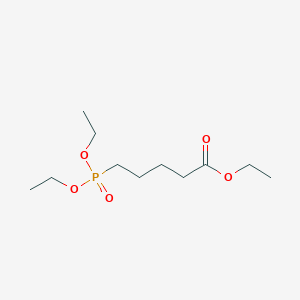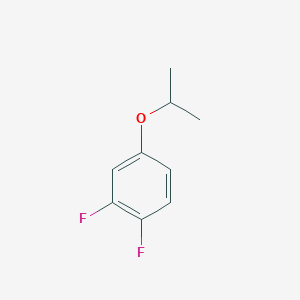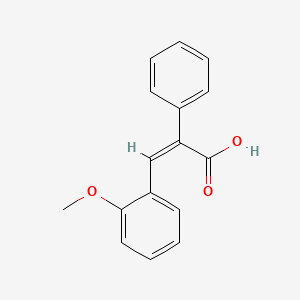
3-(o-Methoxyphenyl)-2-phenylacrylic acid
説明
3-(o-Methoxyphenyl)-2-phenylacrylic acid (3-MPA) is a synthetic compound that has recently been gaining attention in the scientific research community. It has been found to have a wide range of applications, including drug discovery, biochemistry, and physiology. 3-MPA is a versatile compound that can be synthesized in various ways, making it an attractive option for laboratory experiments.
科学的研究の応用
-
BODIPY dyes as triplet photosensitizers :
- Application: BODIPY dyes are renowned fluorescent dyes with strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields .
- Method: By proper design, BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region .
- Results: The potential applications of these systems span from energy conversion to medicine .
-
Synthesis and Characterisation of 1,4-Dihydropyridines :
- Application: 1,4-Dihydropyridines (1,4-DHP) belong to a class of six-membered nitrogen-containing heterocycles. They are a crucial scaffold that exists across a range of calcium channel antagonists that are widely used for the treatment of hypertension, angina pectoris, cardiac arrhythmias, and other disorders .
- Method: Functionalisation of the 1,4-DHPs is a powerful tool for the construction of pharmacologically and biologically important compounds .
- Results: The synthesis and characterisation of these compounds have led to the development of important drugs .
-
Interactions between Polyphenols and Bacteria :
- Application: Certain bacterial metabolites, such as 3-(4’-hydroxyphenyl) propionic acid and 2-(4’-hydroxyphenyl) acetic acid, have been found to inhibit the growth of harmful bacteria without influencing beneficial bacteria .
- Method: This involves studying the interactions between these compounds and various bacterial species .
- Results: These compounds have shown potential as antimicrobial agents .
-
Preparation of Tertiary Phosphines :
- Application: The synthesis and reactions of tertiary phosphines, containing only P–C bonds, are a major area of research in organophosphorus chemistry .
- Method: Various synthetic approaches to new phosphines are summarized and reviewed, including the use of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results: The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
-
- Application: 3-Methoxyphenylboronic acid is a boronic acid derivative used in organic synthesis .
- Method: This compound is typically used in Suzuki-Miyaura cross-coupling reactions .
- Results: These reactions can lead to the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
-
Synthesis of o-Methoxyphenylacetone :
- Application: o-Methoxyphenylacetone is an organic compound that can be synthesized from various precursors .
- Method: One method involves the use of a three-necked round-bottomed flask equipped with an electric heating mantle, two reflux condensers, a dropping funnel, and a high-speed whip stirrer .
- Results: The resulting o-Methoxyphenylacetone can be used as a building block in the synthesis of more complex organic compounds .
-
Preparation of Boronic Acids :
- Application: Boronic acids, such as 3-Methoxyphenylboronic acid, are used in organic synthesis .
- Method: These compounds are typically used in Suzuki-Miyaura cross-coupling reactions .
- Results: These reactions can lead to the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
-
Synthesis of o-Methoxyphenylacetone :
- Application: o-Methoxyphenylacetone is an organic compound that can be synthesized from various precursors .
- Method: One method involves the use of a three-necked round-bottomed flask equipped with an electric heating mantle, two reflux condensers, a dropping funnel, and a high-speed whip stirrer .
- Results: The resulting o-Methoxyphenylacetone can be used as a building block in the synthesis of more complex organic compounds .
-
Synthesis of Metal Carboxylates :
- Application: Metal carboxylates with o-nitro- and o-methoxyphenylacetic acid were synthesized and well characterized .
- Method: These compounds were synthesized using single-crystal XRD .
- Results: The synthesized complexes were evaluated for their biological potentials (antibacterial, antifungal, antioxidant, and enzyme inhibition) according to reported methods .
特性
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)11-14(16(17)18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYJHLLBBSLIH-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(o-Methoxyphenyl)-2-phenylacrylic acid | |
CAS RN |
20890-72-6, 25333-25-9 | |
| Record name | 3-(o-Methoxyphenyl)-2-phenylacrylic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020890726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilicoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9Z63AVPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
